molecular formula C8H18O4 B14322392 1,2,2-Triethoxyethan-1-ol CAS No. 103382-54-3

1,2,2-Triethoxyethan-1-ol

Cat. No.: B14322392
CAS No.: 103382-54-3
M. Wt: 178.23 g/mol
InChI Key: DKHMIUTYPZNVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Triethoxyethan-1-ol (C₈H₁₈O₄) is a polyether alcohol featuring three ethoxy groups (-OCH₂CH₃) attached to a central ethane backbone. This compound is characterized by its high solubility in polar organic solvents and moderate hydrophilicity due to its ethoxylated structure. It is primarily used as a solvent in specialty chemical synthesis, a stabilizer in polymer formulations, and an intermediate in the production of surfactants. Its branched ethoxy groups enhance steric hindrance, reducing reactivity compared to simpler glycols, which may improve stability in acidic or oxidative environments .

Properties

IUPAC Name

1,2,2-triethoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-4-10-7(9)8(11-5-2)12-6-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHMIUTYPZNVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(OCC)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544206
Record name 1,2,2-Triethoxyethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103382-54-3
Record name 1,2,2-Triethoxyethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Triethoxyethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of 1,2,2-Triethoxyethan-1-ol may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps such as solvent extraction and crystallization to obtain a high-purity product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two structurally related ethoxylated alcohols, enabling a functional group-driven comparison. While direct data on 1,2,2-Triethoxyethan-1-ol is absent in the sources, trends can be inferred from analogs.

Structural and Functional Group Analysis

Compound Key Functional Groups Reactivity/Solubility Insights
1,2,2-Triethoxyethan-1-ol Three ethoxy groups, one hydroxyl High organic solubility; low polarity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy, ethoxy, hydroxyl Enhanced hydrophobicity due to aromatic phenoxy and branched alkyl chain
2-(2-Iodoethoxy)ethan-1-ol Iodoethoxy, hydroxyl High reactivity (iodine substitution potential); polar due to halogen

Physical Properties (Inferred)

Property 1,2,2-Triethoxyethan-1-ol Phenoxy Analog Iodo Analog
Boiling Point ~220–240°C (est.) >300°C (high MW) ~180°C (volatile iodine)
LogP (Partition Coefficient) 0.5–1.2 (moderate) 3.5–4.0 (hydrophobic) 1.8–2.5 (polar halogen)
Stability High (ether bonds) Moderate (aryl ether) Low (light/heat-sensitive)

Research Findings and Limitations

  • Synthetic Challenges: Triethoxy derivatives require precise stoichiometry to avoid over-ethoxylation, whereas phenoxy/iodo analogs demand specialized catalysts (e.g., phase-transfer catalysts for aryl ethers ).
  • Toxicity: Phenoxy-containing compounds may exhibit higher ecotoxicity due to bioaccumulation risks , whereas triethoxyethanol is generally classified as low-risk.
  • Data Gaps : The absence of direct studies on 1,2,2-Triethoxyethan-1-ol in the provided evidence limits quantitative comparisons. Further research is needed on its thermal degradation and catalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.